molecular formula C19H17N3O2 B6529629 4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide CAS No. 1020453-81-9

4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide

Cat. No. B6529629
CAS RN: 1020453-81-9
M. Wt: 319.4 g/mol
InChI Key: MVKUTIOQVBBROF-UHFFFAOYSA-N
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Description

“4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . It is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The compound is synthesized starting from benzoic acids and amine derivatives .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The process starts with the alkylation of pyrazoles with poly(bromomethyl) using t-BuOK/THF . The resulting products are then purified, and their structures are determined using various spectroscopic methods such as IR, 1H NMR, 13C NMR .


Molecular Structure Analysis

The molecular structure of “this compound” is determined by various methods such as X-ray diffraction . The compound has a central benzene ring attached to three or six identical arms of (3,5-dimethylpyrazole-1-ylmethyl) group, each being a methylene group bonded to a N-pyrazol ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are influenced by various factors such as the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion . The compound exhibits significant binding affinity to HSP90α .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are determined using various methods such as melting point (mp), 1H NMR, 13C NMR, and HRMS .

Scientific Research Applications

4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide(1,3-dimethyl-1H-pyrazol-5-yl)benzamide has been studied extensively for its potential applications in medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential anti-inflammatory agent, as well as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). In materials science, this compound(1,3-dimethyl-1H-pyrazol-5-yl)benzamide has been studied as a potential precursor for the synthesis of nanomaterials. In biochemistry, this compound has been investigated as a potential inhibitor of the enzyme acetylcholinesterase (AChE).

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is not yet fully understood. However, it is believed that this compound may interact with various enzymes and receptors in the body, resulting in a variety of physiological effects. For example, it has been suggested that this compound(1,3-dimethyl-1H-pyrazol-5-yl)benzamide may interact with the COX-2 enzyme, resulting in anti-inflammatory effects. It has also been suggested that this compound may interact with the AChE enzyme, resulting in an inhibition of acetylcholine release.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(1,3-dimethyl-1H-pyrazol-5-yl)benzamide have been studied extensively. In vitro studies have demonstrated that this compound has anti-inflammatory, antioxidant, and anti-cancer effects. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects, as well as a potential ability to reduce the risk of cardiovascular disease. In addition, this compound has been shown to have neuroprotective effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide(1,3-dimethyl-1H-pyrazol-5-yl)benzamide in laboratory experiments include its relative stability, low toxicity, and low cost. In addition, this compound is commercially available and can be easily synthesized from a variety of starting materials. The main limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The future directions for 4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide(1,3-dimethyl-1H-pyrazol-5-yl)benzamide include further studies on its potential applications in medicinal chemistry, materials science, and biochemistry. In particular, further research is needed to better understand the mechanism of action of this compound, as well as its potential therapeutic effects in humans. In addition, further research is needed to develop more efficient methods for the synthesis of this compound, as well as to explore its potential use in other areas such as drug delivery. Finally, further research is needed to explore the potential of this compound(1,3-dimethyl-1H-pyrazol-5-yl)benzamide as a platform for the development of new and improved drugs.

Synthesis Methods

4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide(1,3-dimethyl-1H-pyrazol-5-yl)benzamide can be synthesized from a variety of starting materials. The most common method is the reaction of 1,3-dimethyl-1H-pyrazol-5-ylbenzoyl chloride with an amine base such as piperidine. This reaction produces an amide bond between the two reactants, resulting in the desired product. Other methods for the synthesis of this compound(1,3-dimethyl-1H-pyrazol-5-yl)benzamide include the use of a Grignard reagent, a palladium-catalyzed coupling reaction, and a Wittig reaction.

properties

IUPAC Name

4-benzoyl-N-(2,5-dimethylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-12-17(22(2)21-13)20-19(24)16-10-8-15(9-11-16)18(23)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKUTIOQVBBROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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